3-(1H-1,2,4-Triazol-1-YL)-1-adamantanamine

Medicinal Chemistry Synthetic Methodology Process Chemistry

Researchers often face limited scaffold options that combine a rigid hydrophobic core with orthogonal reactive handles for bifunctional molecules (e.g., PROTACs) or CNS-targeted libraries. Simple 1-adamantanamine lacks metal-coordinating triazole; mono-substituted adamantyl triazoles lack a derivatizable amine. - **Solution:** 3-(1H-1,2,4-Triazol-1-yl)-1-adamantanamine (95% purity). - **Differentiation:** Amine (nucleophilic) + 1,2,4-triazole (metal-coordinating) on rigid adamantane. - **Key metrics:** XLogP3 0.9, PSA 56.7 Ų - favorable for BBB penetration. - **Supply:** Robust aqueous synthesis (86% yield), crystalline solid, recrystallization-purified.

Molecular Formula C12H18N4
Molecular Weight 218.30
CAS No. 915920-86-4
Cat. No. B3058750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-1,2,4-Triazol-1-YL)-1-adamantanamine
CAS915920-86-4
Molecular FormulaC12H18N4
Molecular Weight218.30
Structural Identifiers
SMILESC1C2CC3(CC1CC(C2)(C3)N4C=NC=N4)N
InChIInChI=1S/C12H18N4/c13-11-2-9-1-10(3-11)5-12(4-9,6-11)16-8-14-7-15-16/h7-10H,1-6,13H2
InChIKeyMEBRHDOGOQBNLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1H-1,2,4-Triazol-1-yl)-1-adamantanamine Overview


3-(1H-1,2,4-Triazol-1-yl)-1-adamantanamine (CAS 915920-86-4) is a heterocyclic building block featuring a rigid adamantane cage directly substituted at the 1-position with a primary amine and at the 3-position with a 1,2,4-triazole ring [1]. Its molecular formula is C12H18N4, with a molecular weight of 218.30 g/mol and a typical commercial purity of 95% . The compound exhibits predicted physicochemical properties including a density of 1.56±0.1 g/cm³, a boiling point of 370.8±44.0 °C, and a pKa of 9.75±0.40 . This compound is primarily utilized as a synthetic intermediate and a versatile scaffold in medicinal chemistry for the development of biologically active molecules [1].

Dual amine-triazole derivatization handles
Rigid adamantane core for spatial control
Crystalline solid supports accurate formulation
Reported high-yielding aqueous synthetic route

Why Generic Analogs Fall Short


Generic substitution fails because the compound's unique bifunctional architecture—a rigid adamantane cage bearing both a nucleophilic primary amine and a metal-coordinating 1,2,4-triazole ring—is not replicated in common analogs [1]. Simple 1-adamantanamine lacks the triazole moiety essential for metal coordination and target engagement, while mono-substituted adamantyl triazoles (e.g., 1-(1H-1,2,4-triazol-1-yl)-adamantane) lack the amine handle required for further derivatization or specific binding interactions . This precise spatial arrangement of functional groups confers a distinct profile in terms of lipophilicity (XLogP3 = 0.9) and hydrogen bonding capacity (PSA = 56.7 Ų), which directly influences target affinity and pharmacokinetic behavior [1]. Consequently, swapping this scaffold for a simpler analog would compromise both chemical tractability and biological performance, undermining reproducibility and structure-activity relationship studies.

Target scaffold
3-(1H-1,2,4-Triazol-1-yl)-1-adamantanamine
Primary amine + triazole ring on a rigid cage; bifunctional reactivity and metal-coordination capability
Common analog
1-Adamantanamine
Lacks triazole, eliminating metal-binding and key derivatization site
Analog
Mono-substituted adamantyl triazoles
Missing primary amine handle; cannot support further conjugation or bifunctional probe design
Differentiation
Lipophilicity & PSA shift
Simpler analogs alter XLogP3/PSA balance, potentially affecting permeability and model behavior

Comparative Evidence vs. Closest Analogs


Synthetic Yield and Reproducibility

A direct synthetic comparison demonstrates that 3-(1H-1,2,4-triazol-1-yl)-1-adamantanamine is obtained with a significantly higher and more consistent yield (86%) when using the optimized reaction of 1,2,4-triazole and 1-adamantanamine with ammonium nitrate and sulfuric acid in water at 20°C for 24 hours, followed by neutralization . This contrasts sharply with alternative nucleophilic substitution routes using halogenated triazole derivatives in polar aprotic solvents like DMSO or DMF at elevated temperatures, which, while also viable, are less efficient and often require more complex purification, impacting scalability and cost .

Synthetic yield
Head-to-head
Target route: 86% yield
vs. halogenated triazole route (lower, inconsistent yield)
Supports reliable scale-up procurement
Data to verify; supplier-reported comparison
Medicinal Chemistry Synthetic Methodology Process Chemistry

Lipophilicity and PSA for BBB Penetration

The compound possesses a calculated XLogP3 value of 0.9 and a topological polar surface area (TPSA) of 56.7 Ų [1]. This combination falls within the optimal range for blood-brain barrier (BBB) penetration (typically LogP 1-4 and PSA < 90 Ų). In contrast, the simpler analog 1-adamantanamine exhibits a markedly lower LogP and a higher relative PSA due to the lack of the lipophilic triazole and adamantane cage, making it less suitable for CNS-targeting applications [2].

CNS property profile
Class-level
XLogP3 = 0.9, TPSA = 56.7 Ų
vs. 1-adamantanamine (lower logP, higher PSA)
Predicted BBB-penetrant profile
Computational ADME inference; experimental validation needed
CNS Drug Discovery ADME Prediction Physicochemical Profiling

Solid-State Form and Predicted PK Profile

The compound is a white crystalline solid with a high melting and boiling point, and is insoluble in water but soluble in organic solvents like ethanol and DMSO . This well-defined physical form contrasts with many liquid or amorphous adamantane/triazole intermediates, which can be challenging to handle, weigh accurately, and formulate reproducibly. While specific in vivo ADME data for this exact compound is not published, related adamantane-linked 1,2,4-triazole derivatives have been shown to exhibit excellent predicted ADMET potential, including favorable absorption and low toxicity profiles, based on in silico studies [1].

Physical form
Class-level
White crystalline solid
High melting point; water insoluble, soluble in ethanol/DMSO
Enables precise weighing and reproducible formulation
Handling advantage over liquid/amorphous analogs
Crystallography Drug Formulation Pharmacokinetics

Recommended Applications


Lead Optimization of CNS Enzyme Inhibitors

Utilize this compound as a privileged scaffold for the synthesis of focused libraries aimed at CNS targets such as 11β-HSD1, kinases, or other enzymes implicated in metabolic and neurological disorders. Its favorable balance of lipophilicity (XLogP3 0.9) and polarity (PSA 56.7 Ų) suggests a high potential for blood-brain barrier penetration [1]. The primary amine and triazole ring provide versatile synthetic handles for rapid analog generation and structure-activity relationship (SAR) studies, as demonstrated in the development of adamantyl triazole-based 11β-HSD1 inhibitors [2].

Bifunctional Probe and Degrader Design

Exploit the orthogonal reactivity of the primary amine and the 1,2,4-triazole to create sophisticated bifunctional molecules, such as PROTACs (Proteolysis Targeting Chimeras) or fluorescent probes. The amine can be conjugated to a ligand for a target protein of interest, while the triazole can be used to attach an E3 ligase-recruiting moiety or a fluorophore. The rigid adamantane core provides a well-defined spatial orientation that can influence ternary complex formation and degradation efficiency, a feature not easily replicated with flexible linkers [1].

Scalable Synthesis of Advanced Intermediates

Employ the optimized, high-yielding synthetic route (86% yield) using 1,2,4-triazole and 1-adamantanamine under mild aqueous conditions to produce this key intermediate on a multi-gram scale [1]. This robust method avoids the use of expensive catalysts and harsh aprotic solvents, reducing both cost and environmental impact compared to alternative nucleophilic substitution routes [2]. The crystalline nature of the product facilitates straightforward purification by recrystallization, ensuring high purity and batch-to-batch consistency for downstream applications.

In Silico ADME and Docking Model Validation

Leverage the well-defined physicochemical properties (XLogP3, TPSA) and the known structural features of this scaffold to validate and calibrate computational models for ADME prediction and molecular docking [1]. The compound's rigid geometry reduces conformational uncertainty, making it an ideal test case for evaluating the accuracy of docking algorithms and scoring functions, particularly for targets like 11β-HSD1 where related adamantyl triazoles have shown predicted binding affinities comparable to known inhibitors [2].

Application
Selection Property
Validation Focus
CNS enzyme inhibitor optimization
Predicted CNS penetration profile
Experimental LogD, P-gp efflux ratio
Bifunctional probe / degrader design
Orthogonal amine and triazole handles
Linker geometry and ternary complex formation
Scalable intermediate synthesis
Reported high-yielding aqueous route
Reproducibility and purity at multi-gram scale
In silico ADME / docking model validation
Rigid scaffold with defined properties
Benchmark docking accuracy and scoring functions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(1H-1,2,4-Triazol-1-YL)-1-adamantanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.